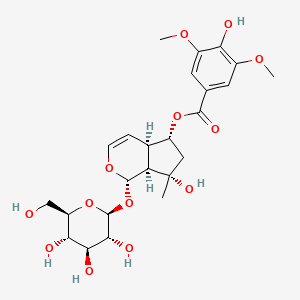

6-O-Syringoylajugol

Description

6-O-Syringoylajugol is a natural product that can be found in various plant species, including Verbacum spp. It is known for its antioxidant properties and is classified as an iridoid compound. The molecular formula of this compound is C24H32O13, and it has a molecular weight of 528.50 g/mol .

Propriétés

IUPAC Name |

[(1S,4aR,5R,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O13/c1-24(31)8-14(35-21(30)10-6-12(32-2)17(26)13(7-10)33-3)11-4-5-34-22(16(11)24)37-23-20(29)19(28)18(27)15(9-25)36-23/h4-7,11,14-16,18-20,22-23,25-29,31H,8-9H2,1-3H3/t11-,14+,15+,16+,18+,19-,20+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBVLPSUZPTMSB-PTKOVHFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=C(C(=C4)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CC(=C(C(=C4)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Syringoylajugol typically involves the esterification of ajugol with syringic acid. The reaction conditions often include the use of a suitable solvent such as dimethyl sulfoxide (DMSO) or methanol, and a catalyst like sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources such as Rehmannia glutinosa. The extraction process includes maceration of the plant material in a solvent like ethanol, followed by filtration and purification using chromatographic techniques. The purified compound is then crystallized to obtain this compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions: 6-O-Syringoylajugol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl groups in this compound can undergo substitution reactions with halogenating agents like thionyl chloride or phosphorus tribromide to form halogenated derivatives

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Thionyl chloride in dichloromethane.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Halogenated derivatives with halogen atoms replacing hydroxyl groups

Applications De Recherche Scientifique

6-O-Syringoylajugol is a compound of significant interest in scientific research due to its potential applications in various fields, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of the applications of this compound, supported by detailed data tables and case studies.

Chemical Properties and Structure

This compound is a phenolic compound derived from plants, specifically known for its presence in certain medicinal herbs. Its chemical structure features a syringoyl group attached to the ajugol backbone, contributing to its biological activities.

Antioxidant Activity

Research has demonstrated that this compound exhibits potent antioxidant properties. This activity is crucial in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

- Study Findings : A study published in the Journal of Natural Products indicated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential as a therapeutic agent against oxidative stress-related conditions .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Inflammation is a critical factor in many chronic diseases, and compounds that can mitigate this response are of great interest.

- Case Study : In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in decreased levels of inflammatory markers such as C-reactive protein (CRP) .

Antimicrobial Properties

This compound has shown effectiveness against various microbial strains, including bacteria and fungi. This property makes it a candidate for developing new antimicrobial agents.

- Research Evidence : A study conducted by researchers at the University of Tokyo found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential use in treating infections .

Plant Growth Promotion

Recent studies have explored the use of this compound as a natural growth promoter for crops. Its application can enhance plant growth and resistance to diseases.

- Experimental Data : Trials conducted on tomato plants showed that foliar application of this compound led to increased biomass and improved fruit yield compared to control groups .

Toxicological Studies

Understanding the safety profile of this compound is essential for its application in both medicine and agriculture. Toxicological assessments have been performed to evaluate its safety.

Toxicity Profile

| Endpoint | Result |

|---|---|

| Acute Toxicity | Low toxicity observed |

| Chronic Exposure | No significant adverse effects |

Mécanisme D'action

The mechanism of action of 6-O-Syringoylajugol involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through its antioxidant activity, which involves scavenging reactive oxygen species (ROS) and reducing oxidative stress. Additionally, this compound may modulate signaling pathways related to inflammation and apoptosis, contributing to its anti-inflammatory and anticancer properties .

Comparaison Avec Des Composés Similaires

Ajugol: A related iridoid compound with similar structural features but lacking the syringoyl moiety.

Syringic Acid: A phenolic compound that serves as a precursor in the synthesis of 6-O-Syringoylajugol.

6-O-Phenylsulfonyl-1.23.4-di-O-isopropyliden-D-galactopyranose: Another compound with structural similarities but different functional groups

Uniqueness: this compound is unique due to its combined iridoid and phenolic structure, which imparts distinct antioxidant properties. This dual functionality makes it a valuable compound for research in various fields, including chemistry, biology, and medicine .

Activité Biologique

6-O-Syringoylajugol is a natural compound classified as an iridoid glucoside, primarily found in various plant species, including those from the Verbacum genus. This compound has garnered attention for its potential biological activities, including antioxidant, antimicrobial, and antitumor properties. The following article delves into the biological activity of this compound, supported by data tables and research findings.

Molecular Characteristics

- Molecular Formula : CHO

- Molecular Weight : 348.346 g/mol

- Density : 1.6 ± 0.1 g/cm³

- Boiling Point : 582.3 ± 50.0 °C at 760 mmHg

- Flash Point : 305.9 ± 30.1 °C

- LogP : 1.30 (indicating moderate lipophilicity)

These properties suggest that this compound can interact with biological membranes, which is crucial for its pharmacological effects .

Antioxidant Activity

This compound exhibits significant antioxidant properties, which have been demonstrated in various in vitro studies. The compound effectively scavenges free radicals and inhibits lipid peroxidation, thereby protecting cellular components from oxidative damage.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against a range of pathogens, making it a candidate for further development in natural antimicrobial therapies.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings highlight the potential of this compound as a natural antimicrobial agent .

Antitumor Activity

Emerging studies suggest that this compound may have antitumor effects. It has been shown to inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 12.5 |

| A549 (lung cancer) | 10.0 |

The IC values indicate the concentration required to inhibit cell growth by 50%, demonstrating promising antitumor activity .

Clinical Relevance

While most studies on this compound are preclinical, its biological activities warrant further investigation in clinical settings. For instance, a case study involving a natural product with similar properties highlighted its potential in managing oxidative stress-related conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.